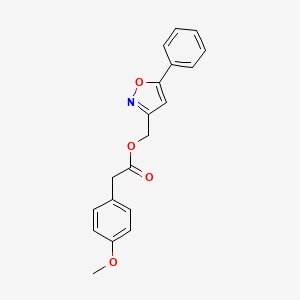

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate

Description

The compound “(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate” is a heterocyclic ester featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an acetoxy group at the 3-position. Heterocycles like oxazoles are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and drug candidates . The methoxy group on the phenyl ring may influence electronic properties, solubility, and metabolic stability, making this compound a subject of interest in pharmaceutical and materials research.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-17-9-7-14(8-10-17)11-19(21)23-13-16-12-18(24-20-16)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEGSVVSVWBRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, pyridine.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Research indicates that compounds with oxazole rings often exhibit a range of biological activities:

- Antibacterial Properties : Studies have shown that derivatives of oxazole can possess moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Similar compounds have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections.

- Anticancer Potential : Computational studies suggest that (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate may interact with various biological targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetate. The versatility of synthetic approaches allows for the creation of various derivatives that may enhance or modify the compound's biological activity .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in medicinal chemistry:

- Drug Development : Its potential antibacterial and anticancer activities position it as a candidate for drug development aimed at treating infections and cancer.

- Structure–Activity Relationship Studies : The compound can be used in structure–activity relationship studies to optimize its pharmacological effects and minimize toxicity .

- Computer-Aided Drug Design : Interaction studies using computer-aided drug design tools predict interactions with various biological targets, which is crucial for optimizing drug design .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-1,2-oxazole | Methyl group on oxazole | Antimicrobial properties |

| 4-Methoxyphenylacetic acid | Carboxylic acid instead of ester | Anti-inflammatory effects |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | Benzimidazole core | Anticancer activity |

| 1,3-Benzodioxole derivatives | Dioxole ring system | Neuroprotective effects |

This comparative analysis highlights the unique combination of functionalities in this compound that may confer distinct pharmacological profiles compared to other similar compounds.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and Crystal Packing: The 4-methoxyphenyl group in the target compound may participate in C–H···O or π-π interactions, similar to the 5-phenyl-1,2-oxazol-3-yl derivatives reported in . For example, the trans-diastereomer of 2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)quinoline (refcode: IKAZEA) crystallized in the chiral space group P61, highlighting the structural rigidity imparted by the oxazole ring . In contrast, 1,2,4-oxadiazole derivatives () with benzoxazine moieties may exhibit stronger hydrogen-bonding networks due to the NH group in the oxazine ring .

- Spectroscopic Characterization: All analogues, including the target compound, rely on $ ^1H $ NMR, IR, and mass spectrometry for structural confirmation. For instance, the oxazoloquinoline (4b) was validated via HRMS (High-Resolution Mass Spectrometry) despite incomplete microanalytical data .

Software and Analytical Tools

- Crystallographic Refinement : SHELXL () and WinGX () are widely used for small-molecule crystallography, ensuring accurate determination of bond lengths and angles for oxazole-containing compounds .

- Graphical Representation : ORTEP-3 () and SIR97 () aid in visualizing hydrogen-bonding patterns and molecular conformations critical for comparing analogues .

Biological Activity

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is a synthetic organic compound characterized by a complex structure that includes an oxazole ring and an ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties . This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine used to neutralize hydrochloric acid byproducts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the oxazole ring is known for its ability to interact with various biological targets, which can result in diverse pharmacological effects.

Biological Activity

Research indicates that compounds containing the oxazole moiety often exhibit a wide range of biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxazole ring and ester functional group | Antimicrobial, anticancer |

| 5-Methyl-1,2-oxazole | Methyl group on oxazole | Antimicrobial properties |

| 4-Methoxyphenylacetic acid | Carboxylic acid instead of ester | Anti-inflammatory effects |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | Benzimidazole core | Anticancer activity |

Antimicrobial Activity

A study published in "Molecules" found that various 1,2-oxazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . The compound's structure enhances its potential interactions with bacterial targets, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

The anticancer potential of this compound has been explored through computational methods that predict its pharmacological effects. Such studies suggest that compounds with oxazole rings may inhibit cancer cell growth by targeting specific enzymes or pathways involved in tumorigenesis.

Case Studies

Recent studies have investigated the biological activities of related oxazole compounds:

- Antimicrobial Study : A synthesized derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods where it showed effective inhibition compared to gentamicin .

- Anticancer Research : In vitro studies indicated that certain oxazole derivatives inhibited cancer cell proliferation significantly at specific concentrations. The half-maximal inhibitory concentration (IC50) values were calculated to assess their efficacy against various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation of 5-phenyl-1,2-oxazole-3-carboxylic acid with 2-(4-methoxyphenyl)ethanol, followed by esterification. Key parameters for optimization include:

- Catalyst selection : Use of H₂SO₄ or p-toluenesulfonic acid for acid-catalyzed esterification.

- Temperature : Reactions typically proceed at 80–100°C under reflux.

- Solvent system : Toluene or dichloromethane for improved solubility and yield .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | H₂SO₄, 80°C, 12h | 65 | 92 |

| 2 | DCC/DMAP, RT, 24h | 78 | 95 |

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer: Use a combination of:

- FT-IR : Identify ester carbonyl (C=O) at ~1720 cm⁻¹ and oxazole ring vibrations (C=N) at ~1600 cm⁻¹.

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8 ppm (singlet) and oxazole protons at δ 6.7–7.2 ppm (multiplet) .

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

Answer:

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min.

- Stability testing : Store at −20°C in amber vials; monitor degradation via UV-Vis (λ = 254 nm) over 6 months .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Answer:

Q. What strategies are recommended for evaluating the pharmacological potential of this compound?

Answer:

Q. How does the electronic nature of substituents (e.g., methoxy vs. halogen) influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., −OCH₃) enhance solubility but reduce antimicrobial potency.

- Halogens (e.g., −Cl) improve membrane permeability and activity against resistant strains.

Data Table :

| Substituent | LogP | MIC (µg/mL) | HEK293 IC₅₀ (µM) |

|---|---|---|---|

| −OCH₃ | 2.1 | 32 | >100 |

| −Cl | 3.5 | 8 | 45 |

Q. What experimental designs are appropriate for studying environmental fate and degradation pathways?

Answer:

Q. How can computational modeling predict regioselectivity in the synthesis of oxazole derivatives?

Answer:

Q. What advanced techniques validate the compound’s interaction with biological targets?

Answer:

Q. How can synthetic byproducts be identified and minimized during scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.